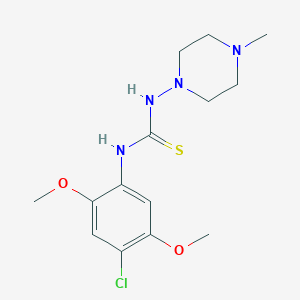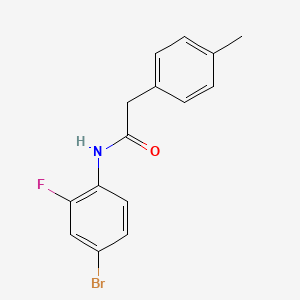![molecular formula C15H15NO2 B5794585 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione, also known as PDKI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PDKI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione is believed to act as a partial agonist at several key receptors in the brain, including the dopamine and serotonin receptors. This activity may underlie the compound's observed effects on behavior and physiology.
Biochemical and Physiological Effects:
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been found to exhibit a range of biochemical and physiological effects, including changes in locomotor activity, body temperature, and heart rate. These effects are thought to be mediated by the compound's activity at key receptors in the brain.
実験室実験の利点と制限
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has several advantages as a research tool, including its selectivity for key receptors in the brain and its ability to produce specific effects on behavior and physiology. However, the compound's complex mechanism of action and potential side effects must be carefully considered when designing experiments.
将来の方向性
There are several potential directions for future research on 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione, including:
1. Investigation of the compound's effects on specific neurotransmitter systems in the brain.
2. Development of more selective analogs of 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione for use in research and potential therapeutic applications.
3. Study of the compound's effects on behavior and physiology in animal models of neurological and psychiatric disorders.
4. Investigation of the compound's potential as a tool for studying the role of specific receptors in the brain.
5. Exploration of the compound's potential as a therapeutic agent for a range of neurological and psychiatric disorders.
In conclusion, 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione is a promising compound for scientific research, with a range of potential applications in neuroscience, pharmacology, and medicinal chemistry. Further investigation of the compound's mechanism of action and potential therapeutic applications is warranted, and may lead to the development of new treatments for a range of neurological and psychiatric disorders.
合成法
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione can be synthesized through a variety of methods, including the reaction of indene-1,3-dione with pyrrolidine in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione requires specialized knowledge and equipment, and should only be attempted by trained professionals.
科学的研究の応用
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been found to exhibit activity at several key receptors in the brain, including the dopamine and serotonin receptors. This activity has led to interest in 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione as a potential treatment for a range of neurological and psychiatric disorders.
特性
IUPAC Name |
2-(1-pyrrolidin-1-ylethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10(16-8-4-5-9-16)13-14(17)11-6-2-3-7-12(11)15(13)18/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFCNJMHHOSEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5794524.png)
![N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5794531.png)
![methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5794535.png)
![N-isobutyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5794558.png)
![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)

![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)

![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)

![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)